molecular formula C8H13NO3 B141875 (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one CAS No. 125679-71-2

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one

Cat. No.: B141875
CAS No.: 125679-71-2
M. Wt: 171.19 g/mol
InChI Key: QOSOTPZRTCWDOH-ZETCQYMHSA-N
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Description

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is a chiral oxazolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with acylating agents. One common method includes the reaction of (S)-isopropylamine with ethyl chloroformate to form the intermediate, which is then cyclized to yield the oxazolidine ring. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and functionalized oxazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Isopropyl-3-acetyloxazolidine-5-one: The enantiomer of the compound, which may exhibit different biological activities and properties.

    4-Isopropyl-3-acetyloxazolidine: A non-chiral analog with similar structural features but lacking the chiral center.

    3-Acetyloxazolidine-5-one: A simpler analog without the isopropyl group.

Uniqueness

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral catalysis.

Properties

CAS No.

125679-71-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one

InChI

InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1

InChI Key

QOSOTPZRTCWDOH-ZETCQYMHSA-N

SMILES

CC(C)C1C(=O)OCN1C(=O)C

Isomeric SMILES

CC(C)[C@H]1C(=O)OCN1C(=O)C

Canonical SMILES

CC(C)C1C(=O)OCN1C(=O)C

Synonyms

5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI)

Origin of Product

United States

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